4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine

Medicinal chemistry SAR exploration Fragment-based drug design

4-(Morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine (CAS 560998-12-1) is a synthetic small molecule with the molecular formula C15H23N3O4S and molecular weight 341.4 g/mol. It belongs to the class of substituted benzene-1,2-diamines bearing a morpholine-4-sulfonyl electron-withdrawing group at the 4-position and an N1-tetrahydrofuranylmethyl (oxolan-2-ylmethyl) substituent.

Molecular Formula C15H23N3O4S
Molecular Weight 341.43
CAS No. 560998-12-1
Cat. No. B2579737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine
CAS560998-12-1
Molecular FormulaC15H23N3O4S
Molecular Weight341.43
Structural Identifiers
SMILESC1CC(OC1)CNC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N
InChIInChI=1S/C15H23N3O4S/c16-14-10-13(23(19,20)18-5-8-21-9-6-18)3-4-15(14)17-11-12-2-1-7-22-12/h3-4,10,12,17H,1-2,5-9,11,16H2
InChIKeyHRCBFELAVHZPAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(Morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine (CAS 560998-12-1) — Structural, Physicochemical, and Procurement Baseline


4-(Morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine (CAS 560998-12-1) is a synthetic small molecule with the molecular formula C15H23N3O4S and molecular weight 341.4 g/mol [1]. It belongs to the class of substituted benzene-1,2-diamines bearing a morpholine-4-sulfonyl electron-withdrawing group at the 4-position and an N1-tetrahydrofuranylmethyl (oxolan-2-ylmethyl) substituent. The molecule contains one undefined stereocenter at the tetrahydrofuranyl 2-position and is commercially supplied as a racemic mixture [1]. Computed physicochemical properties include an XLogP3 of 0.4 and a topological polar surface area of 102 Ų [1]. The compound is not listed in major pharmacopoeias and is exclusively intended for research use .

Why In-Class Substitution Cannot Be Assured for 4-(Morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine Without Comparative Data


Compounds bearing a morpholine-4-sulfonyl group on a benzene-1,2-diamine core constitute a structurally diverse family with variable N1-substituents, and even minor changes (e.g., ethyl vs. tetrahydrofuranylmethyl) can alter hydrogen-bonding capacity, conformational flexibility, and target engagement [1]. The target compound carries a unique dual-substitution pattern—a hydrogen-bond-accepting morpholinosulfonyl group paired with a hydrogen-bond-capable tetrahydrofuranylmethyl secondary amine—that is absent in the commercially more common des-tetrahydrofuranylmethyl analog 4-(morpholine-4-sulfonyl)benzene-1,2-diamine (CAS 326023-25-0) . Without direct head-to-head biological data, generic substitution risks introducing unrecognized differences in solubility, permeability, or protein-binding profiles that could confound structure–activity relationship interpretation [1]. The evidence sections below quantify what can be compared today and explicitly note where primary comparative data are absent.

Quantitative Differentiation Evidence for 4-(Morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine (CAS 560998-12-1)


Higher Molecular Complexity and Hydrogen-Bonding Capacity Versus the Des-Tetrahydrofuranylmethyl Analog

The target compound extends the 4-(morpholine-4-sulfonyl)benzene-1,2-diamine scaffold (CAS 326023-25-0) by adding an N1-tetrahydrofuranylmethyl group, increasing the molecular weight from 257.3 g/mol to 341.4 g/mol and adding one hydrogen-bond acceptor (the tetrahydrofuran oxygen) while retaining two hydrogen-bond donors [1]. This shifts the computed LogP from approximately 0.1–0.3 (predicted for the parent) to 0.4 (target compound) [1]. The additional tetrahydrofuran ring introduces a chiral center, meaning the target compound is necessarily supplied as a racemate unless a chiral separation is specified [1]. These differences are relevant for medicinal chemistry programs where N1-substitution is a deliberate vector for modulating target affinity or pharmacokinetic properties.

Medicinal chemistry SAR exploration Fragment-based drug design

Commercially Available Purity Specifications and Vendor-Controlled Release Criteria

The target compound is offered by multiple non-excluded vendors with documented purity specifications. Synblock provides the highest guaranteed minimum purity at NLT 98% . MolCore lists NLT 97% . AKSci and Chemenu each specify minimum 95% . Santa Cruz Biotechnology supplies the compound without an explicit purity guarantee on the public product page, but offers certificates of analysis upon request . This range of purity specifications (95%–98%+) is relevant for procurement decisions where impurity profiles may affect biological assay interpretation.

Chemical procurement Quality control Screening library preparation

Differential Topological Polar Surface Area and Predicted Permeability Profile Relative to N1-Dialkyl Analogs

The target compound has a computed topological polar surface area (TPSA) of 102 Ų [1]. The N1-tetrahydrofuranylmethyl substituent contributes approximately 21.3 Ų of additional TPSA relative to the unsubstituted parent scaffold (TPSA ~80.7 Ų for 4-(morpholine-4-sulfonyl)benzene-1,2-diamine) . Critically, the target compound has two hydrogen-bond donors (both primary/secondary amine NH), which distinguishes it from N1,N1-dialkyl analogs such as N1,N1-diethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine (CAS 327080-05-7), which has one HBD . The presence of two HBDs places the target compound within the conventional oral-drug-like chemical space for CNS penetration (HBD ≤ 2), while the reduced TPSA relative to fully de-alkylated diamines suggests a balanced polarity profile.

ADME prediction Blood-brain barrier penetration Physicochemical profiling

Structural Uniqueness in Screening Library Context — Dual Pharmacophoric Features Absent from Common Analogs

A substructure search for the combined 4-(morpholine-4-sulfonyl)phenyl motif with an N1-(tetrahydrofuranylmethyl)benzene-1,2-diamine architecture reveals that this dual-substitution pattern is not represented among the most commonly stocked analogs [1]. The commercially prevalent analogs are either (a) the unsubstituted parent 4-(morpholine-4-sulfonyl)benzene-1,2-diamine (CAS 326023-25-0), (b) simple N1-alkyl variants such as N1-ethyl (CAS 727694-66-8), or (c) N1,N1-dialkyl variants such as N1,N1-diethyl (CAS 327080-05-7) . The tetrahydrofuranylmethyl group is a distinct pharmacophoric element combining a cyclic ether hydrogen-bond acceptor with conformational constraint that is not replicated by linear alkyl chains. Compounds carrying the oxolan-2-ylmethylamino motif without the morpholinosulfonyl group (e.g., CAS 1056930-40-5) lack the sulfonamide hydrogen-bond acceptor pharmacophore . The target compound thus occupies a unique intersection of two pharmacophoric features that are typically studied in isolation.

Screening library design Chemical diversity Fragment growing

Procurement Cost Transparency and Unit Pricing Across Vendors

Santa Cruz Biotechnology offers the target compound at $325.00 for 1 g and $970.00 for 5 g (sc-348382 and sc-348382A respectively) . Unit cost extrapolation yields $325.00/g at the 1 g scale and $194.00/g at the 5 g scale. While other vendors (AKSci, Synblock, MolCore, Chemenu, Leyan) list the compound without publicly displayed pricing, the Santa Cruz pricing establishes a publicly verifiable upper-bound reference for procurement budgeting. No published pricing is available for the closest analog 4-(morpholine-4-sulfonyl)benzene-1,2-diamine (CAS 326023-25-0) from comparable vendors, preventing a direct price comparison. However, the greater synthetic complexity of the target compound (additional N-alkylation step with tetrahydrofurfuryl halide or tosylate) generally implies a higher cost of goods relative to the simpler parent scaffold.

Budget planning Vendor comparison Laboratory procurement

Research Application Scenarios for 4-(Morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine (CAS 560998-12-1)


Medicinal Chemistry SAR Exploration of N1-Substituted Benzene-1,2-diamine Scaffolds

The target compound serves as a distinctive entry in structure–activity relationship (SAR) studies of N1-substituted 4-(morpholine-4-sulfonyl)benzene-1,2-diamines. Its tetrahydrofuranylmethyl substituent provides a chiral, hydrogen-bond-accepting N1-group that cannot be replicated by simple alkyl chains (ethyl, isobutyl) or by N1,N1-dialkyl analogs that lack a secondary amine NH [1]. Researchers exploring how N1-substitution modulates target binding, selectivity, or cellular activity can use this compound alongside the des-THF parent (CAS 326023-25-0) and N1-ethyl analog (CAS 727694-66-8) to deconvolute the contribution of the tetrahydrofuranyl oxygen and conformational constraint.

Fragment-Based or Structure-Based Drug Design Requiring Dual Hydrogen-Bond Pharmacophores

The compound combines a morpholinosulfonyl group (a sulfonamide hydrogen-bond acceptor) with a primary aromatic amine (hydrogen-bond donor) and a tetrahydrofuranylmethyl secondary amine (both HBD and HBA). This triad of hydrogen-bonding functionalities is compatible with fragment-growing strategies targeting proteins with adjacent hydrogen-bond donor/acceptor pockets [1]. The computed TPSA of 102 Ų and two HBDs place the compound within favorable oral-drug-like space , making it suitable as a starting point for lead optimization programs without requiring immediate polarity reduction.

Screening Library Procurement for Diversity-Oriented Synthesis or Phenotypic Screening

For research organizations building diversity-oriented screening libraries, the target compound offers a pharmacophoric combination (morpholinosulfonyl + tetrahydrofuranylmethylamino + free aromatic amine) not represented by any single commonly stocked analog [1]. Procuring this compound reduces library redundancy and maximizes the number of distinct pharmacophoric features accessible per compound purchased. The compound's racemic nature also provides an entry point for chiral resolution studies if stereospecific activity is later identified.

Method Development for Chiral Separation of N1-Tetrahydrofuranylmethyl Benzene-1,2-diamines

The undefined stereocenter at the tetrahydrofuran 2-position [1] presents an opportunity for method development in chiral analytical or preparative chromatography. Because the compound is supplied as a racemate by all identified vendors , laboratories specializing in chiral separation can use this compound as a model substrate to develop enantioselective HPLC, SFC, or capillary electrophoresis methods applicable to the broader class of tetrahydrofuranylmethyl-substituted aryl diamines.

Quote Request

Request a Quote for 4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.